molecular formula C24H23N3O3S B2995696 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 899986-12-0

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2995696
CAS RN: 899986-12-0
M. Wt: 433.53
InChI Key: HWVQJNHCHPHBIB-UHFFFAOYSA-N
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Description

The compound “2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . This moiety is attached to a thioacetamide group and a cyclopentyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system . The benzofuro[3,2-d]pyrimidin-2-yl moiety would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the thioacetamide group could potentially make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the benzofuro[3,2-d]pyrimidin-2-yl moiety could potentially increase the compound’s aromaticity and stability .

Scientific Research Applications

Antitumor Applications

Research has demonstrated the potential of derivatives of the mentioned compound in cancer therapy. The novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar structures have shown significant inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as anticancer agents (Shams et al., 2010).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives related to the compound . For instance, the synthesis of new heterocycles incorporating antipyrine moiety based on similar acetamide structures has been reported to exhibit antimicrobial activity, suggesting their potential use in combating microbial infections (Bondock et al., 2008).

Insecticidal Assessment

Another study explored the insecticidal properties of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, indicating the broader applications of such compounds in agriculture and pest control (Fadda et al., 2017).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-8-2-6-12-18(15)25-20(28)14-31-24-26-21-17-11-5-7-13-19(17)30-22(21)23(29)27(24)16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVQJNHCHPHBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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